molecular formula C15H11NO3S B8644775 2-((2-Oxoindolin-6-yl)thio)benzoic acid CAS No. 919103-46-1

2-((2-Oxoindolin-6-yl)thio)benzoic acid

Cat. No. B8644775
Key on ui cas rn: 919103-46-1
M. Wt: 285.3 g/mol
InChI Key: GULBNTULPDAXMQ-UHFFFAOYSA-N
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Patent
US07439371B2

Procedure details

CuI (40 mg, 0.05 mmol), potassium carbonate (1.66 g, 12 mmol), 6-iodooxindole (as prepared in Preparation 1; 1.0 g, 4.0 mmol) and 2-mercapto-benzoic acid (0.62 g, 4.0 mmol) were added to a dry schlenk tube. The tube was evacuated and refilled with Ar(g) (3 times). 2-Propanol (5.0 mL) and ethylene glycol (0.5 mL, 8.0 mmol) were injected into the schlenk tube. The schlenk tube was sealed with a teflon valve and was heated to 80° C. and stirred for over 24 hours. Subsequently the reaction mixture was allowed to reach room temperature then diluted with EtOAc (10 mL) and water (10 mL). The mixture was acidified of to a pH=3-4 with the addition of 1 M HCl(aq) and the organics were separated and set aside. The aqueous phase was washed with additional EtOAc (10 mL). The combined organic layers were dried over Na2SO4, filtered and concentrated in vacuo affording a yellow solid. The solid was then purified via flash silica gel chromatography (gradient eluant starting with 5% MeOH in CHCl3 increasing to 10% MeOH in CHCl3) affording the title compound as a pale yellow solid (0.228 g, 0.77 mmol, 20% yield).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
1.66 g
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
0.62 g
Type
reactant
Reaction Step Four
Name
CuI
Quantity
40 mg
Type
catalyst
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
20%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].I[C:8]1[CH:16]=[C:15]2[C:11]([CH2:12][C:13](=[O:17])[NH:14]2)=[CH:10][CH:9]=1.[SH:18][C:19]1[CH:27]=[CH:26][CH:25]=[CH:24][C:20]=1[C:21]([OH:23])=[O:22].C(O)CO.Cl>CCOC(C)=O.O.[Cu]I.CC(O)C>[O:17]=[C:13]1[CH2:12][C:11]2[C:15](=[CH:16][C:8]([S:18][C:19]3[CH:27]=[CH:26][CH:25]=[CH:24][C:20]=3[C:21]([OH:23])=[O:22])=[CH:9][CH:10]=2)[NH:14]1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
1.66 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1 g
Type
reactant
Smiles
IC1=CC=C2CC(NC2=C1)=O
Name
Quantity
0.62 g
Type
reactant
Smiles
SC1=C(C(=O)O)C=CC=C1
Name
CuI
Quantity
40 mg
Type
catalyst
Smiles
[Cu]I
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for over 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tube was evacuated
ADDITION
Type
ADDITION
Details
refilled with Ar(g) (3 times)
CUSTOM
Type
CUSTOM
Details
The schlenk tube was sealed with a teflon valve
CUSTOM
Type
CUSTOM
Details
to reach room temperature
CUSTOM
Type
CUSTOM
Details
the organics were separated
WASH
Type
WASH
Details
The aqueous phase was washed with additional EtOAc (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
affording a yellow solid
CUSTOM
Type
CUSTOM
Details
The solid was then purified via flash silica gel chromatography (gradient eluant starting with 5% MeOH in CHCl3 increasing to 10% MeOH in CHCl3)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
O=C1NC2=CC(=CC=C2C1)SC1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.77 mmol
AMOUNT: MASS 0.228 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 19.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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